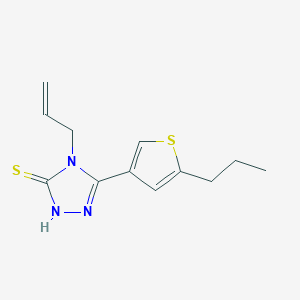
4-allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3S2 and its molecular weight is 265.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Allyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which are characterized by their five-membered ring structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
- Molecular Formula : C12H15N3S2
- Molecular Weight : 265.4 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard treatments:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | IGR39 | 15.6 |
| This compound | MDA-MB-231 | 12.8 |
| This compound | Panc-1 | 18.9 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various signaling pathways related to cell growth and apoptosis. Specifically:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially reducing tumor microenvironmental factors that promote cancer progression.
Antifungal Activity
In addition to anticancer properties, triazoles are well-known for their antifungal activities. Research has demonstrated that 4-Allyl derivatives possess significant antifungal properties against various fungal pathogens.
Antifungal Efficacy Table
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Aspergillus flavus | 20 | 32 |
| Candida albicans | 18 | 16 |
| Cryptococcus neoformans | 15 | 64 |
These results indicate that the compound could serve as a potential agent in treating fungal infections.
Propriétés
IUPAC Name |
4-prop-2-enyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-3-5-10-7-9(8-17-10)11-13-14-12(16)15(11)6-4-2/h4,7-8H,2-3,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDMERZSTQDRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














